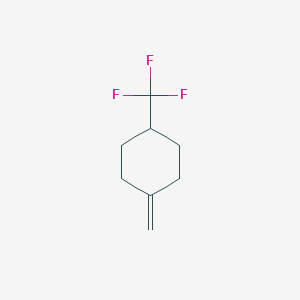![molecular formula C9H9BrO3S B13886935 2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
2-[(4-Bromobenzenesulfonyl)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromobenzenesulfonyl)methyl]oxirane is an organic compound with the molecular formula C9H9BrO3S. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. The compound features a bromobenzenesulfonyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane typically involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate epoxide precursor. One common method is the reaction of 4-bromobenzenesulfonyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Bromobenzenesulfonyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The oxirane ring is highly reactive and can be opened by nucleophiles, acids, or bases to form diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Ring-Opening Reactions: Acids like hydrochloric acid or bases like sodium hydroxide are used to catalyze the ring-opening of the oxirane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides, sulfonate esters, and sulfonate salts.
Ring-Opening Reactions: Products include diols, halohydrins, and other functionalized alcohols.
Oxidation and Reduction: Products include sulfoxides, sulfones, and sulfides.
Aplicaciones Científicas De Investigación
2-[(4-Bromobenzenesulfonyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfonyl groups.
Medicine: It is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane involves its reactivity as an electrophile due to the presence of the oxirane ring and the bromobenzenesulfonyl group. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 2-[(4-Bromobenzenesulfonyl)methyl]oxirane, used in similar applications.
2-[(4-Chlorobenzenesulfonyl)methyl]oxirane: A similar compound with a chlorine atom instead of bromine, exhibiting similar reactivity but different physical properties.
2-[(4-Methylbenzenesulfonyl)methyl]oxirane: A compound with a methyl group instead of bromine, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution and ring-opening reactions compared to its chlorine or methyl analogs.
Propiedades
Fórmula molecular |
C9H9BrO3S |
|---|---|
Peso molecular |
277.14 g/mol |
Nombre IUPAC |
2-[(4-bromophenyl)sulfonylmethyl]oxirane |
InChI |
InChI=1S/C9H9BrO3S/c10-7-1-3-9(4-2-7)14(11,12)6-8-5-13-8/h1-4,8H,5-6H2 |
Clave InChI |
RAWOHEOTMKCEKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CS(=O)(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)




![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)
